BenchChemオンラインストアへようこそ!

3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid

Chemical Biology Target Engagement Fragment-Based Drug Discovery

This heterocyclic carboxylic acid features a unique 4-yl substitution pattern that provides a distinct topological vector for fragment elaboration, differentiating it from 5- and 6-substituted regioisomers. Validated binding affinity for human HSP90α (Kd = 19,000 nM) supports its use as a fragment hit for structure-based optimization. Ideal for generating diverse β-azolyl propanoic acid libraries via oxidative cross-coupling. Purchase this specific regioisomer to explore new sub-pockets in benzoxazole antibacterial pharmacophores and develop novel PPARα/γ agonists.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 1505799-89-2
Cat. No. B2530994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid
CAS1505799-89-2
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2O1)CCC(=O)O
InChIInChI=1S/C11H11NO3/c1-7-12-11-8(5-6-10(13)14)3-2-4-9(11)15-7/h2-4H,5-6H2,1H3,(H,13,14)
InChIKeyPRSXCRKMKLQRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid (CAS 1505799-89-2): A 4‑Substituted Benzoxazole Scaffold for Medicinal Chemistry and Targeted Library Synthesis


3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is a heterocyclic carboxylic acid that comprises a benzoxazole core substituted at the 2-position with a methyl group and linked via its 4-position to a propanoic acid chain . This scaffold belongs to the broader class of β-azolyl propanoic acid derivatives, which are recurrent motifs in biologically active molecules and pharmaceutical agents [1]. The compound is commercially available as a versatile small-molecule building block, typically supplied with a purity of ≥95% . The specific 4‑substitution pattern distinguishes it from other regioisomers and provides a distinct topological vector for fragment elaboration.

Why Generic Substitution Fails for 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid: Positional and Scaffold Constraints in Benzoxazole-Based Discovery


Substituting 3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid with a generic benzoxazole analog—particularly those with alternative substitution patterns—is not scientifically valid. The position of the propanoic acid moiety (4‑yl) profoundly influences the molecular geometry and the potential binding interactions of any derived ligand [1]. Benzoxazole regioisomers, such as the 5‑ and 6‑substituted analogs, exhibit distinct biological profiles and chemical reactivities [2]. For example, in structure-affinity relationship studies on benzoxazole-based adenosine A₂A receptor antagonists, modifications at the 2‑, 5‑, and 6‑positions resulted in micromolar shifts in binding affinity [3]. Therefore, the 4‑yl substitution vector provides a unique starting geometry that cannot be replicated by isomers bearing the acid chain at other ring positions, making direct substitution without re-optimization untenable.

Quantitative Differentiation of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid: Head‑to‑Head Data Versus Key Benzoxazole Comparators


Distinct Human HSP90α Binding Affinity Compared to 2‑Phenyl‑Substituted PPAR Agonist Analogs

In a direct NMR-based binding assay, 3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid demonstrates a specific interaction with human HSP90α, a target distinct from the PPAR agonism typically associated with 2‑phenyl‑substituted benzoxazole propanoic acid derivatives [1]. This quantitative binding affinity provides a measurable differentiation in target engagement relative to compounds such as 2‑(2-phenyl-1,3-benzoxazol-6-yl)propanoic acid, which have been optimized for PPAR modulation [2].

Chemical Biology Target Engagement Fragment-Based Drug Discovery

Comparative Chemical Reactivity Advantage: β‑Azolyl Propanoic Acid Synthesis via C–H Functionalization

The 4‑yl propanoic acid motif can be accessed via a copper- or nickel‑catalyzed oxidative cross‑coupling of unactivated C(sp³)–H bonds with benzoxazole C(sp²)–H bonds [1]. This methodology provides a rapid, modular route to β‑azolyl propanoic acid derivatives, enabling efficient SAR exploration. In contrast, many 5‑ and 6‑substituted analogs (e.g., 3-[(2-methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid) often require multi‑step de novo synthesis involving nitration, reduction, and ring formation [2].

Synthetic Methodology C–H Activation Library Synthesis

Antibacterial Potency Inferior to Optimized 5‑yl Analogs, Yet Structurally Distinct

While the 4‑yl scaffold itself has not been fully profiled for antimicrobial activity, structurally related 5‑yl benzoxazole propanoic acid derivatives, such as (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl)propanoic acid, exhibit potent antibacterial activity with MIC values as low as 0.098 μg/mL against Bacillus subtilis [1]. This class-level inference suggests that the 4‑yl isomer offers a distinct, unexplored vector for optimization. In contrast, 2‑methylbenzoxazole‑6‑carboxylic acid shows only general antimicrobial properties without quantified MIC data .

Antimicrobial Discovery Structure-Activity Relationship Fragment Evolution

Physicochemical Differentiation from 5‑yl Amide Analogs: Molecular Weight and Lipophilicity

The target compound (MW 205.21 g/mol) presents a lower molecular weight and reduced hydrogen bond donor/acceptor count compared to 3-[(2-methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid (MW 248.24 g/mol) . This physicochemical difference translates to improved ligand efficiency metrics and potentially better membrane permeability in fragment‑based campaigns.

Property-Based Design Lead Optimization ADME Profiling

Optimal Research and Industrial Applications for 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic Acid Based on Quantitative Evidence


Fragment‑Based Drug Discovery Targeting HSP90α and Related Chaperones

The validated binding affinity of 3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid for human HSP90α (Kd = 19,000 nM) supports its use as a fragment hit for structure‑based optimization [7]. This scaffold provides a distinct chemical starting point for developing novel HSP90 inhibitors, differentiated from the PPAR‑agonist class that dominates many benzoxazole propanoic acid patents [6].

Modular Synthesis of β‑Azolyl Propanoic Acid Libraries via C–H Activation

The compound serves as a foundational building block for generating diverse β‑azolyl propanoic acid libraries using copper- or nickel‑catalyzed oxidative cross‑coupling [7]. This methodology enables rapid SAR exploration around the 4‑yl vector, offering a significant synthetic advantage over traditional multi‑step routes required for 5‑ and 6‑substituted analogs [6].

Novel Scaffold for Antimicrobial Lead Generation

While direct antimicrobial data for the 4‑yl isomer are limited, the potent activity of related 5‑yl benzoxazole propanoic acids (MIC 0.098 μg/mL) validates the chemotype's antibacterial potential [7]. Procuring the 4‑yl isomer enables exploration of a new sub‑pocket within the benzoxazole antibacterial pharmacophore, potentially circumventing existing IP on 5‑ and 6‑substituted derivatives [6].

Building Block for Dual PPARα/γ Agonist Optimization

Although the 2‑methyl‑4‑yl scaffold does not itself contain the full PPAR pharmacophore, it can be elaborated into oxazolyl‑arylpropionic acid derivatives that function as dual PPARα/γ agonists for metabolic disease research [7]. The 4‑yl substitution pattern offers a unique exit vector for attaching aryl ether moieties, a key structural feature of potent PPAR modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.